N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide
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Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide is a compound that features an indole moiety, a piperidine ring, and a benzamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzamide group can be formed by reacting the corresponding amine with benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the benzamide group can contribute to its overall stability and solubility . These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide: Similar structure but with the indole moiety at the 3-position.
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties. The presence of the indole moiety, piperidine ring, and benzamide group can provide a synergistic effect, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H21N3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C21H21N3O2/c25-20(15-6-2-1-3-7-15)22-17-10-12-24(13-11-17)21(26)19-14-16-8-4-5-9-18(16)23-19/h1-9,14,17,23H,10-13H2,(H,22,25) |
InChI Key |
FWOALDMFIADKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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